N-{[N'-(1-Methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}-N-(2-nitrophenyl)benzenesulfonamide
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Overview
Description
N-{[N’-(1-Methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}-N-(2-nitrophenyl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring, a hydrazinecarbonyl group, and a nitrophenyl group. Its molecular complexity makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[N’-(1-Methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}-N-(2-nitrophenyl)benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the piperidine derivative, followed by the introduction of the hydrazinecarbonyl group. The final step involves the coupling of the nitrophenyl group with the benzenesulfonamide moiety. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s purity and structural integrity.
Chemical Reactions Analysis
Types of Reactions
N-{[N’-(1-Methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}-N-(2-nitrophenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the nitrophenyl group, leading to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of functionalized compounds.
Scientific Research Applications
N-{[N’-(1-Methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}-N-(2-nitrophenyl)benzenesulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be employed in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[N’-(1-Methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}-N-(2-nitrophenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethoxyphenyl)-N-{[N’-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}benzenesulfonamide
- N’-(1-methylpiperidin-4-ylidene)-2,2-diphenylacetohydrazide
Uniqueness
N-{[N’-(1-Methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}-N-(2-nitrophenyl)benzenesulfonamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structural features make it a versatile compound for various research applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C20H23N5O5S |
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Molecular Weight |
445.5 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-2-nitroanilino]-N-[(1-methylpiperidin-4-ylidene)amino]acetamide |
InChI |
InChI=1S/C20H23N5O5S/c1-23-13-11-16(12-14-23)21-22-20(26)15-24(18-9-5-6-10-19(18)25(27)28)31(29,30)17-7-3-2-4-8-17/h2-10H,11-15H2,1H3,(H,22,26) |
InChI Key |
FUGJBUZHUDLXIF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(=NNC(=O)CN(C2=CC=CC=C2[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3)CC1 |
Origin of Product |
United States |
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